
Tris(isopropoxy)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(isopropoxy)silanol, with the chemical formula ([(H_3C)_2CHO]_3SiOH), is a silicon-based compound known for its unique properties and applications in various fields. It is a colorless liquid with a density of 0.940 g/mL at 25°C . This compound is often used in the synthesis of other silicon-containing materials and has significant industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(isopropoxy)silanol can be synthesized through the hydrolysis of tris(isopropoxy)silane. The reaction involves the addition of water to tris(isopropoxy)silane under controlled conditions to yield this compound and isopropanol as a byproduct. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction environments to ensure the quality and consistency of the final product. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(isopropoxy)silanol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and isopropanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Substitution: This compound can participate in substitution reactions where the isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and various catalysts that facilitate hydrolysis and condensation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various silicon-containing polymers. These products have applications in materials science, coatings, and adhesives .
Applications De Recherche Scientifique
Tris(isopropoxy)silanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of silicon-based materials and as a reagent in various organic and inorganic reactions.
Biology: The compound is used in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: this compound is explored for its potential use in medical devices and implants due to its biocompatibility.
Industry: It is used in the production of coatings, adhesives, and sealants, as well as in the development of advanced materials for electronics and optics
Mécanisme D'action
The mechanism of action of tris(isopropoxy)silanol involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable silicon-oxygen-silicon linkages, which are crucial in the development of silicone-based materials. The compound’s reactivity is influenced by the presence of isopropoxy groups, which can be replaced by other functional groups to tailor its properties for specific applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silanol: Similar in structure but with trimethylsilyl groups instead of isopropoxy groups.
Triethoxysilanol: Contains ethoxy groups instead of isopropoxy groups.
Trimethoxysilanol: Contains methoxy groups instead of isopropoxy groups
Uniqueness
Tris(isopropoxy)silanol is unique due to its specific reactivity and the presence of isopropoxy groups, which provide distinct properties compared to other silanols. Its ability to undergo hydrolysis and condensation reactions makes it valuable in the synthesis of advanced materials and its applications in various fields highlight its versatility .
Propriétés
Numéro CAS |
27491-86-7 |
|---|---|
Formule moléculaire |
C9H22O4Si |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
hydroxy-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C9H22O4Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-10H,1-6H3 |
Clé InChI |
RLYZRADFTORPLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


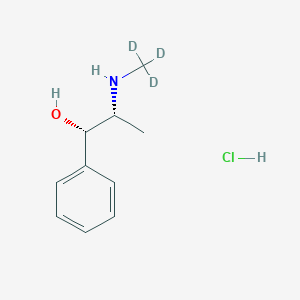
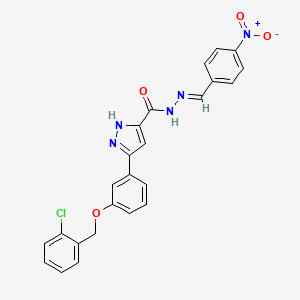

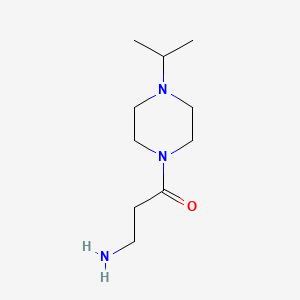
![1-hydroxy-3-oxo-N-(4-phenylthiazol-2-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B15087793.png)
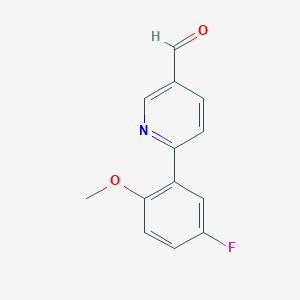
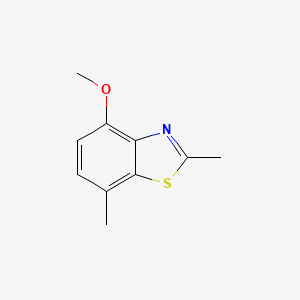
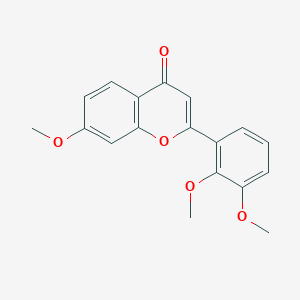
![1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)

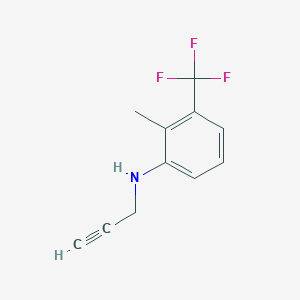
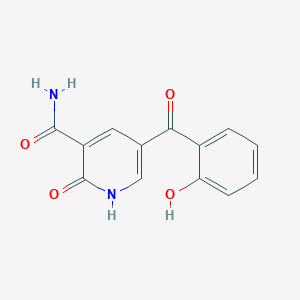
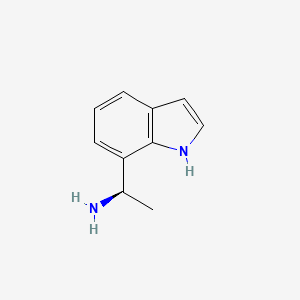
![2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B15087846.png)
